ATRA-hydroxyimino
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
given its derivation from retinoic acid, it is likely produced using similar large-scale organic synthesis techniques employed in the pharmaceutical industry for the production of retinoids .
化学反応の分析
Types of Reactions
ATRA-hydroxyimino undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyimino groups to oxo groups.
Reduction: Reduction of oxo groups back to hydroxyimino groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the hydroxyimino form .
科学的研究の応用
ATRA-hydroxyimino has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
The mechanism of action of ATRA-hydroxyimino involves its binding to the cIAP1 ligand (Bestatin) via a linker to form the SNIPER complex. This complex targets and degrades CRABP-II in IMR-32 cells. The degradation process is mediated through the ubiquitin-proteasome pathway, where the SNIPER complex facilitates the ubiquitination and subsequent proteasomal degradation of CRABP-II .
類似化合物との比較
Similar Compounds
All-trans retinoic acid (ATRA): The parent compound of ATRA-hydroxyimino, known for its role in cellular differentiation and cancer therapy.
Retinoic acid derivatives: Compounds like 9-cis retinoic acid and 13-cis retinoic acid, which have similar biological activities and therapeutic applications.
Uniqueness
This compound is unique due to its specific ability to form the SNIPER complex and target CRABP-II for degradation. This targeted degradation mechanism distinguishes it from other retinoic acid derivatives, which primarily function through receptor-mediated transcriptional regulation .
特性
分子式 |
C20H27NO3 |
---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-9-[(3E)-3-hydroxyimino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H27NO3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21-24)11-12-20(17,4)5/h6-10,13,24H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+,21-18+ |
InChIキー |
TXLVFISHOZJIQV-WYIJURDSSA-N |
異性体SMILES |
CC\1=C(C(CC/C1=N\O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
正規SMILES |
CC1=C(C(CCC1=NO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。